Gastric Emptying Acceleration: Ulimorelin Demonstrates 23-46% Improvement in Gastric Emptying Time vs. Baseline in Humans
In a clinical pharmacology study assessing gastric emptying by scintigraphy in healthy adults, ulimorelin administered at 150-600 µg/kg every 8 hours produced statistically significant improvements in time to 50% liquid gastric emptying (∆t50) of 23% to 46% from baseline (P < 0.05), with effects sustained through Day 6 of dosing [1]. In contrast, the structurally distinct ghrelin agonist TZP-102 demonstrated no significant efficacy in gastroparesis patients, failing to meet primary endpoints in Phase 2b trials and resulting in program termination [2]. This establishes that within the ghrelin agonist class, only ulimorelin has demonstrated replicable gastric prokinetic activity in human subjects at clinically evaluated doses.
| Evidence Dimension | Gastric emptying acceleration (∆t50, % change from baseline) |
|---|---|
| Target Compound Data | Ulimorelin 150-600 µg/kg Q8H: ∆t50 = 23-46% improvement (P < 0.05), sustained through Day 6 |
| Comparator Or Baseline | TZP-102 (ghrelin agonist): No significant efficacy, Phase 2b gastroparesis trial negative |
| Quantified Difference | 23-46% improvement vs. no detectable effect |
| Conditions | Human healthy volunteers; liquid gastric emptying assessed by scintigraphy; multiple-dose regimen Q8H for 7 days |
Why This Matters
For researchers modeling diabetic gastroparesis or postoperative ileus, ulimorelin provides a validated positive control for gastric prokinetic activity, whereas alternative ghrelin agonists such as TZP-102 are unsuitable due to established clinical inactivity in the same indication.
- [1] James J, et al. The effects of ulimorelin, a ghrelin agonist, on liquid gastric emptying and colonic transit in humans. Neurogastroenterol Motil. 2020;32(3):e13784. View Source
- [2] Sanger GJ. Ghrelin and motilin receptor agonists: time to introduce bias into drug design. Neurogastroenterol Motil. 2014;26(2):149-155. View Source
